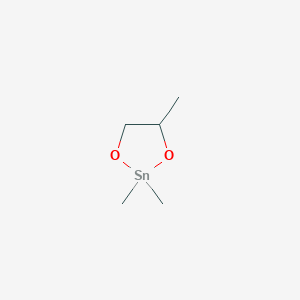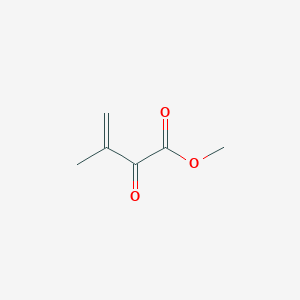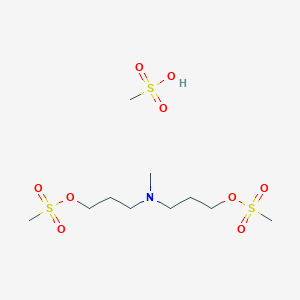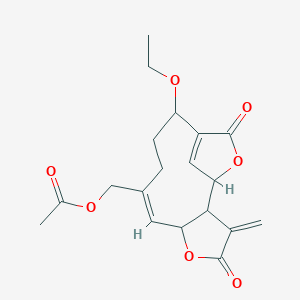
Cinerenin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinerenin acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This compound, in particular, is a sesquiterpene lactone ester, which means it is derived from sesquiterpene lactones, a group of naturally occurring compounds known for their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cinerenin acetate typically involves the esterification of cinerenin with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Cinerenin+Acetic AcidAcid CatalystCinerenin Acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process by providing a reusable and easily separable catalyst.
化学反応の分析
Types of Reactions
Cinerenin acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cinerenin and acetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cinerenin and acetic acid.
Reduction: The corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Different esters or amides.
科学的研究の応用
Cinerenin acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumes and cosmetics.
作用機序
The biological effects of cinerenin acetate are primarily attributed to its ability to interact with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting anticancer effects.
類似化合物との比較
Cinerenin acetate can be compared to other sesquiterpene lactone esters, such as parthenolide acetate and artemisinin acetate. While these compounds share similar structural features, this compound may exhibit unique biological activities due to differences in its molecular structure. For example, it may have a different binding affinity for specific enzymes or receptors, leading to distinct pharmacological effects.
List of Similar Compounds
- Parthenolide acetate
- Artemisinin acetate
- Costunolide acetate
- Dehydrocostus lactone acetate
特性
CAS番号 |
56650-63-6 |
|---|---|
分子式 |
C19H22O7 |
分子量 |
362.4 g/mol |
IUPAC名 |
[(7E)-11-ethoxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate |
InChI |
InChI=1S/C19H22O7/c1-4-23-14-6-5-12(9-24-11(3)20)7-15-17(10(2)18(21)25-15)16-8-13(14)19(22)26-16/h7-8,14-17H,2,4-6,9H2,1,3H3/b12-7+ |
InChIキー |
IAHRRUNNPWEGOH-KPKJPENVSA-N |
異性体SMILES |
CCOC1CC/C(=C\C2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)/COC(=O)C |
正規SMILES |
CCOC1CCC(=CC2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


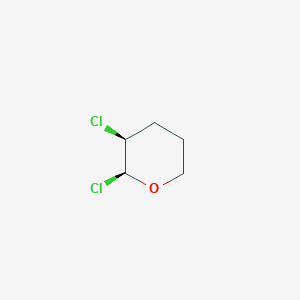

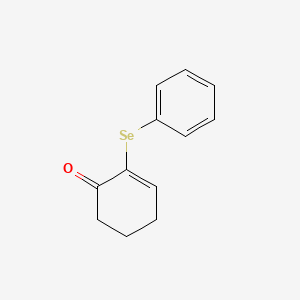
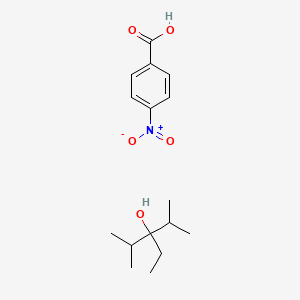

![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
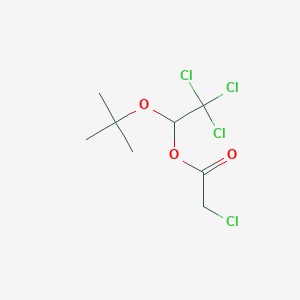
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
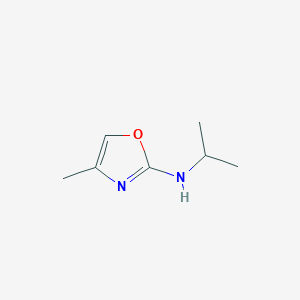
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
